molecular formula C27H21ClO4 B14959255 3-[2-(4-chlorophenyl)-2-oxo-1-phenylethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[2-(4-chlorophenyl)-2-oxo-1-phenylethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Katalognummer: B14959255
Molekulargewicht: 444.9 g/mol
InChI-Schlüssel: GNBLUPCUPIMLBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(4-Chlorophenyl)-2-oxo-1-phenylethoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with a unique structure that combines elements of chromenes and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)-2-oxo-1-phenylethoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(4-Chlorophenyl)-2-oxo-1-phenylethoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-[2-(4-Chlorophenyl)-2-oxo-1-phenylethoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-[2-(4-chlorophenyl)-2-oxo-1-phenylethoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application, but they often include key signaling pathways in cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[2-(4-Chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
  • 3-(4-Chlorophenyl)-7-[(2,6-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

What sets 3-[2-(4-chlorophenyl)-2-oxo-1-phenylethoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one apart from similar compounds is its specific combination of functional groups and its unique chromene core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C27H21ClO4

Molekulargewicht

444.9 g/mol

IUPAC-Name

3-[2-(4-chlorophenyl)-2-oxo-1-phenylethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C27H21ClO4/c28-19-12-10-17(11-13-19)25(29)26(18-6-2-1-3-7-18)31-20-14-15-22-21-8-4-5-9-23(21)27(30)32-24(22)16-20/h1-3,6-7,10-16,26H,4-5,8-9H2

InChI-Schlüssel

GNBLUPCUPIMLBR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.